molecular formula C18H11N3O3S B2729046 N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide CAS No. 313405-24-2

N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide

Cat. No. B2729046
M. Wt: 349.36
InChI Key: WJLQOLFEICIPFL-UHFFFAOYSA-N
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Description

“N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide” is a chemical compound that belongs to the class of thiazoles12. Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant3.



Synthesis Analysis

The synthesis of “N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide” is not explicitly mentioned in the search results. However, thiazoles are generally synthesized using a variety of methods, including the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones or α-haloaldehydes with thioamides4.



Molecular Structure Analysis

The molecular structure of “N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide” is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom1. The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom3.



Chemical Reactions Analysis

The specific chemical reactions involving “N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide” are not detailed in the search results. However, thiazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions3.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of “N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide” are not detailed in the search results. However, thiazoles are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents3.


Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

A study by García-López et al. (2014) detailed the synthesis and photophysical characterization of organotin compounds derived from Schiff bases, which are relevant to the development of OLEDs. The research focused on the synthesis of ligands and their in situ complexation with diphenyltin oxide, producing compounds with potential applications in electroluminescence. Preliminary studies showed that one of the synthesized compounds exhibited intrinsic electroluminescence properties, indicating its potential use in OLED technology (García-López et al., 2014).

Sensing of Hazardous Chemicals

Hu et al. (2016) developed a series of o-phenylenediamine (OPD) derivatives for the colorimetric and fluorescence sensing of phosgene, a toxic chemical agent. These sensors operate through a benzimidazolone-forming reaction, offering a method for the naked eye detection and fluorescence intensity enhancements of phosgene in the environment. This study presents an effective strategy for sensing hazardous chemicals using small organic dyes and nanofiber platforms, highlighting the versatility of naphthylamine derivatives in chemical sensing applications (Hu et al., 2016).

Biodesulfurization

Research by Furuya et al. (2001) explored the biodesulfurization capabilities of Mycobacterium phlei WU-F1 towards naphthothiophene and its derivatives. The study demonstrated the bacterium's ability to degrade these organosulfur compounds by selectively cleaving carbon-sulfur bonds, which is significant for reducing sulfur content in diesel fuels and mitigating environmental pollution. This work underscores the potential of microbial biocatalysts in the biodesulfurization of fossil fuels, contributing to cleaner energy production (Furuya et al., 2001).

Safety And Hazards

The safety and hazards associated with “N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide” are not explicitly mentioned in the search results. However, it’s important to handle all chemical compounds with appropriate safety measures.


Future Directions

The future directions for the study and application of “N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide” are not explicitly mentioned in the search results. However, given the wide range of biological activities exhibited by thiazoles, further research into the properties and potential applications of this compound could be beneficial3.


properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O3S/c22-17(12-5-3-6-13(10-12)21(23)24)20-18-19-16-14-7-2-1-4-11(14)8-9-15(16)25-18/h1-10H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLQOLFEICIPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide

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